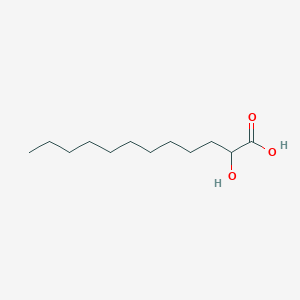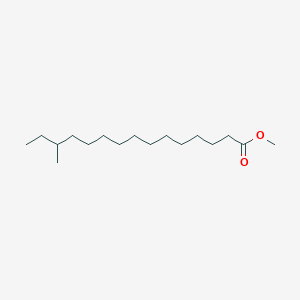
Methyl 13-methylpentadecanoate
Overview
Description
Methyl 13-methylpentadecanoate, also known as Pentadecanoic acid, 13-methyl-, methyl ester, is a chemical compound with the molecular formula C17H34O2 . It has a molecular weight of 270.45 .
Molecular Structure Analysis
The molecular structure of Methyl 13-methylpentadecanoate consists of 17 carbon atoms, 34 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI isInChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 . Physical And Chemical Properties Analysis
Methyl 13-methylpentadecanoate has a molecular weight of 270.45 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Radioiodinated Fatty Acids for Myocardial Imaging
Research has explored the synthesis and evaluation of radioiodinated fatty acids, including 15-(p-iodophenyl)-3(RS)-methylpentadecanoic acid, for potential use in myocardial imaging. These compounds demonstrate significant heart uptake and retention, suggesting their utility in detecting myocardial fatty acid metabolism alterations, which can be crucial in cardiac disease diagnosis and management (Goodman, Kirsch, & Knapp, 1984).
Use in Cardiovascular Disease Research
Studies have used variants of methylpentadecanoic acid, such as 15-p-[131I]iodophenyl-3-(R,S)-methylpentadecanoic acid (BMPDA), to understand myocardial fatty acid uptake in conditions like hypertension. These studies employ quantitative imaging techniques to observe changes in myocardial tissue, providing insights into heart disease mechanisms (Yamamoto et al., 1986).
Biocatalysis and Production of Hydroxy Fatty Acids
Research in biocatalysis has explored the transformation of pentadecanoic acid to produce hydroxypentadecanoic acids. This process involves the use of cytochrome P450 BM-3 monooxygenase and highlights the potential of methyl 13-methylpentadecanoate derivatives in creating stereochemically pure hydroxy fatty acids, which have various applications in chemical synthesis (Schneider, Wubbolts, Sanglard, & Witholt, 1998).
Phytochemistry and Natural Product Synthesis
In the field of phytochemistry, compounds related to methyl 13-methylpentadecanoate, like tetradecyl 13-methylpentadecanoate, have been isolated from plant sources such as Costus speciosus. These studies contribute to understanding the chemical diversity in nature and can lead to the discovery of novel compounds with potential therapeutic applications (Gupta, Verma, & Akhila, 1986).
Safety and Hazards
properties
IUPAC Name |
methyl 13-methylpentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGDXZRZDAJTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339164 | |
| Record name | Methyl 13-methylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 13-methylpentadecanoate | |
CAS RN |
5487-50-3 | |
| Record name | Methyl 13-methylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



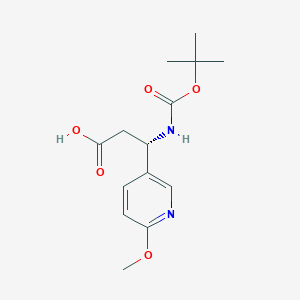
![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)





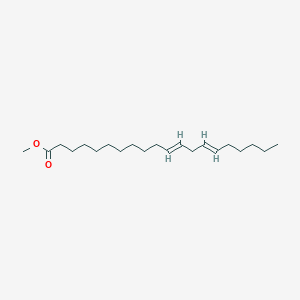
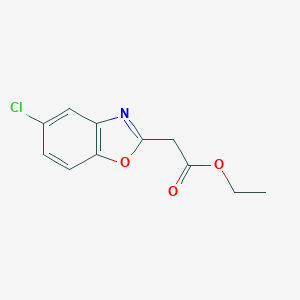
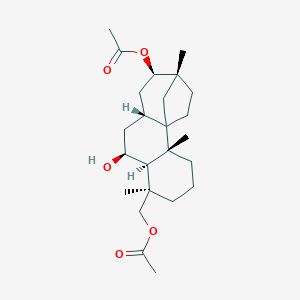
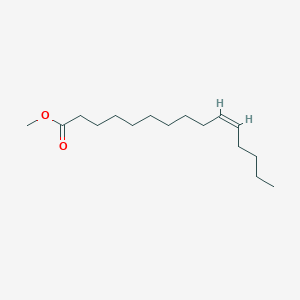
![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

